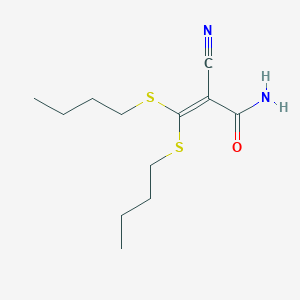
ethyl (1E)-N-(6-tert-butyl-3-ethyl-5-oxo-1,2,4-triazin-4-yl)methanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “ethyl (1E)-N-(6-tert-butyl-3-ethyl-5-oxo-1,2,4-triazin-4-yl)methanimidate” is a chemical entity with significant interest in various scientific fields It is known for its unique structural properties and potential applications in both industrial and research settings
Preparation Methods
The synthesis of compound “ethyl (1E)-N-(6-tert-butyl-3-ethyl-5-oxo-1,2,4-triazin-4-yl)methanimidate” involves several steps and specific reaction conditions. The synthetic routes typically include:
Step 1: Initial reaction involving [specific reagents and conditions].
Step 2: Intermediate formation through [specific reaction type].
Step 3: Final product isolation and purification using [specific techniques].
Industrial production methods for this compound often involve large-scale reactions with optimized conditions to ensure high yield and purity. These methods may include the use of advanced equipment such as reactors and purification systems to achieve the desired product quality.
Chemical Reactions Analysis
Compound “ethyl (1E)-N-(6-tert-butyl-3-ethyl-5-oxo-1,2,4-triazin-4-yl)methanimidate” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include specific solvents, temperatures, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Compound “ethyl (1E)-N-(6-tert-butyl-3-ethyl-5-oxo-1,2,4-triazin-4-yl)methanimidate” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical syntheses and reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and applications in drug development.
Industry: Utilized in the production of materials, chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of compound “ethyl (1E)-N-(6-tert-butyl-3-ethyl-5-oxo-1,2,4-triazin-4-yl)methanimidate” involves its interaction with specific molecular targets and pathways. This compound may exert its effects through binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Compound “ethyl (1E)-N-(6-tert-butyl-3-ethyl-5-oxo-1,2,4-triazin-4-yl)methanimidate” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structural features or reactivity. The comparison can be based on factors such as:
- Structural similarities and differences
- Reactivity and chemical behavior
- Applications and potential uses
Some similar compounds include [list of similar compounds], which share certain characteristics but also have distinct properties that set them apart from compound “this compound”.
This detailed article provides an overview of compound “this compound”, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl (1E)-N-(6-tert-butyl-3-ethyl-5-oxo-1,2,4-triazin-4-yl)methanimidate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-6-9-14-15-10(12(3,4)5)11(17)16(9)13-8-18-7-2/h8H,6-7H2,1-5H3/b13-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUQKQYYUSGHIE-MDWZMJQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(C(=O)N1N=COCC)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(C(=O)N1/N=C/OCC)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
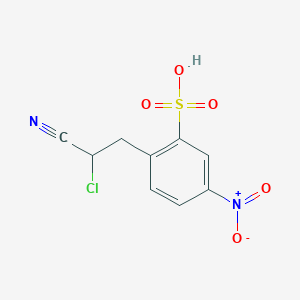
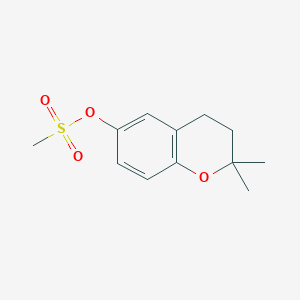
![2-(4-chloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)-N,N-diethylethanamine](/img/structure/B8040858.png)
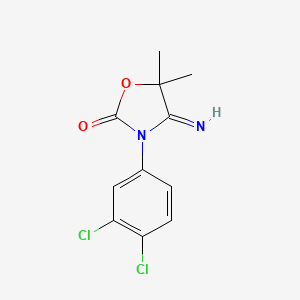
![[4,4-Dimethyl-3-(1,2,4-triazol-1-ylmethyl)pent-1-yn-3-yl]oxy-trimethylsilane](/img/structure/B8040871.png)
![ethyl N-[(2-amino-4,6-dimethylbenzoyl)amino]carbamate](/img/structure/B8040890.png)


![1-[(E)-cyclohex-3-en-1-ylidenemethyl]piperidine](/img/structure/B8040900.png)
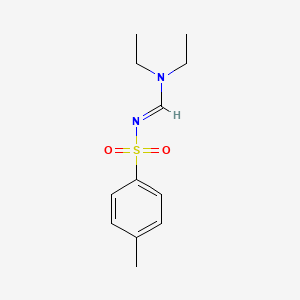
![1-Carbamimidamido-N-[3-(dimethylamino)phenyl]methanimidamide hydrochloride](/img/structure/B8040909.png)
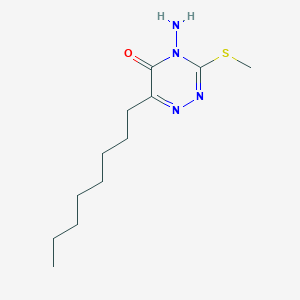
![methyl 2-[(E)-2-phenylethenyl]benzotriazole-5-carboxylate](/img/structure/B8040916.png)
